molecular formula C15H16BrN5O3 B286451 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide

Cat. No. B286451
M. Wt: 394.22 g/mol
InChI Key: QIYWJENRDMXKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its ability to interact with certain receptors in the body, which makes it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide involves its ability to bind to certain receptors in the body. Once bound, it can either activate or inhibit the receptor, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide are complex and depend on the specific receptor subtype that it interacts with. Some of the potential effects include changes in mood, behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide in lab experiments is its high selectivity for certain receptors. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation is that its effects may not accurately reflect the effects of endogenous ligands that normally interact with these receptors.

Future Directions

There are several potential future directions for research involving N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide. One area of interest is the development of new drugs and therapies that target specific receptor subtypes. Another area of interest is the use of this compound as a tool for studying the function of receptors in the brain and other organs. Finally, there is potential for the development of new imaging techniques that utilize N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide as a tracer for specific receptors.

Synthesis Methods

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide involves several steps. The first step is the preparation of 6-bromo-7-nitro-1H-benzimidazole-4-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with N-(1-azabicyclo[2.2.2]octan-3-yl)amine to yield the final product.

Scientific Research Applications

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of certain receptors in the body. For example, it has been shown to interact with the dopamine D3 receptor, which is involved in the regulation of mood and behavior.

properties

Molecular Formula

C15H16BrN5O3

Molecular Weight

394.22 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H16BrN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22)

InChI Key

QIYWJENRDMXKGN-UHFFFAOYSA-N

Isomeric SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Br

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Br

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Br

Origin of Product

United States

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